molecular formula C11H11N3O2 B8489160 4-(1-Ethyl-imidazol-2-yl)-nitrobenzene

4-(1-Ethyl-imidazol-2-yl)-nitrobenzene

Cat. No.: B8489160
M. Wt: 217.22 g/mol
InChI Key: FQVCYALHZJDQAF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(1-Ethyl-imidazol-2-yl)-nitrobenzene is a synthetic aromatic compound featuring an imidazole ring substituted with an ethyl group and linked to a nitrobenzene moiety. This structure places it within a class of nitrogen-containing heterocycles known for significant chemical and biological properties . The core imidazole structure is a five-membered ring system that is highly polar and soluble in polar solvents, serving as a fundamental building block in many biologically active molecules . While specific studies on this exact compound are limited, its molecular architecture suggests considerable potential in several research fields. Nitroimidazole derivatives are extensively investigated in oncology research, particularly for their role in targeting hypoxic (low-oxygen) regions within solid tumors . These regions are known to be resistant to conventional radiotherapy and chemotherapy, and nitro-aromatic compounds can be selectively reduced and retained under these conditions, making them valuable tools for developing hypoxia-targeting agents . Furthermore, imidazole-based compounds are widely explored as modulators of epigenetic enzymes, such as sirtuins (Class III histone deacetylases), which are implicated in cellular processes like metabolism, stress response, and carcinogenesis . The versatility of the imidazole ring allows for extensive molecular modifications, enabling researchers to optimize properties like target selectivity, potency, and pharmacokinetic behavior for specific experimental applications . This compound is provided for research use only and is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C11H11N3O2

Molecular Weight

217.22 g/mol

IUPAC Name

1-ethyl-2-(4-nitrophenyl)imidazole

InChI

InChI=1S/C11H11N3O2/c1-2-13-8-7-12-11(13)9-3-5-10(6-4-9)14(15)16/h3-8H,2H2,1H3

InChI Key

FQVCYALHZJDQAF-UHFFFAOYSA-N

Canonical SMILES

CCN1C=CN=C1C2=CC=C(C=C2)[N+](=O)[O-]

Origin of Product

United States

Synthetic Methodologies and Route Development for 4 1 Ethyl Imidazol 2 Yl Nitrobenzene

Retrosynthetic Analysis of the 4-(1-Ethyl-imidazol-2-yl)-nitrobenzene Framework

Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, commercially available precursors. For this compound, several logical disconnections can be proposed, outlining potential synthetic routes.

The most common disconnections focus on the key bonds forming the molecular framework: the carbon-carbon bond linking the imidazole (B134444) and nitrobenzene (B124822) rings, and the nitrogen-carbon bond of the N-ethyl group.

Disconnection A (C-C Bond): Cleavage of the bond between the imidazole C2 carbon and the phenyl ring. This is a highly strategic disconnection that leads to two primary synthetic pathways based on well-established cross-coupling reactions. It suggests precursors such as a 1-ethyl-2-functionalized imidazole (e.g., a boronic acid, stannane, or halide) and a functionalized 4-nitrobenzene (e.g., a halide or boronic acid). This approach is favored in modern synthesis due to the high efficiency and functional group tolerance of reactions like the Suzuki-Miyaura or Stille couplings. amazonaws.comorganic-chemistry.org

Disconnection B (Imidazole Ring Formation): This approach involves breaking down the imidazole heterocycle itself. This leads to a multicomponent synthesis strategy. For instance, the ring could be constructed from 4-nitrobenzaldehyde, ethylamine, glyoxal (B1671930), and an ammonia (B1221849) source. The Van Leusen imidazole synthesis, using 4-nitrobenzaldehyde, ethylamine, and tosylmethyl isocyanide (TosMIC), represents a powerful realization of this strategy. organic-chemistry.org

Disconnection C (N-Alkylation): This involves disconnecting the ethyl group from the imidazole nitrogen. This route presupposes the synthesis of a 2-(4-nitrophenyl)imidazole intermediate, which is then alkylated with an ethylating agent like ethyl iodide or diethyl sulfate (B86663). A significant challenge in this approach is achieving regioselectivity, as alkylation can potentially occur at either of the imidazole's nitrogen atoms. researchgate.net

These disconnections form the basis for the detailed synthetic strategies discussed in the subsequent sections.

Strategies for the Construction of the Imidazole Ring System

The formation of the 1-ethyl-2-(4-nitrophenyl)imidazole core is central to the synthesis. This can be achieved either by building the ring system with the substituents already in place or by functionalizing a pre-existing imidazole ring.

Cyclization Reactions for Imidazole Moiety Formation

Several classical and modern cyclization methods can be employed to construct the substituted imidazole ring. These reactions assemble the heterocyclic core from acyclic precursors.

One of the most versatile methods is the Van Leusen Imidazole Synthesis . This three-component reaction combines an aldehyde (4-nitrobenzaldehyde), a primary amine (ethylamine), and tosylmethyl isocyanide (TosMIC). The reaction proceeds through the in situ formation of an aldimine from the aldehyde and amine, which then reacts with TosMIC in a base-promoted cycloaddition to yield the 1,2,5-trisubstituted imidazole framework, which in this case would directly form the desired 1-ethyl-2-(4-nitrophenyl)imidazole scaffold after tautomerization. organic-chemistry.org

The Debus-Radziszewski synthesis offers another pathway. In this method, a 1,2-dicarbonyl compound (glyoxal), an aldehyde (4-nitrobenzaldehyde), and ammonia are condensed. pharmaguideline.comnih.gov This would form 2-(4-nitrophenyl)imidazole. The ethyl group would then need to be introduced in a subsequent N-alkylation step, which presents challenges of regioselectivity.

Modern metal-catalyzed methods also provide routes to substituted imidazoles. For example, copper-catalyzed oxidative diamination of terminal alkynes with amidines can produce 1,2,4-trisubstituted imidazoles. chim.it While adaptable, this might be a less direct route to the specific target compound compared to multicomponent cyclizations.

Cyclization MethodKey PrecursorsKey Features
Van Leusen Synthesis 4-Nitrobenzaldehyde, Ethylamine, TosMICConvergent three-component reaction; directly forms the 1,2-disubstituted pattern.
Debus-Radziszewski Synthesis Glyoxal, 4-Nitrobenzaldehyde, AmmoniaForms the 2-substituted imidazole core; requires a separate N-alkylation step.
Metal-Catalyzed Cyclizations Alkynes, Amidines, Metal Catalyst (e.g., Copper)Modern approach with broad scope; may require more steps to achieve the target substitution.

Regioselective Functionalization of Imidazole Precursors

Alternatively, the target molecule can be built by functionalizing simpler imidazole starting materials. This requires precise control over the position of substitution (regioselectivity).

N-Alkylation: Starting with 2-(4-nitrophenyl)imidazole, the ethyl group can be introduced via N-alkylation. The reaction of the imidazole with an alkylating agent like ethyl iodide in the presence of a base (e.g., NaH, K2CO3) is a standard procedure. However, for an unsymmetrically substituted imidazole, this can lead to a mixture of N-1 and N-3 alkylated isomers. The regiochemical outcome can be influenced by factors such as the choice of base, solvent, and the steric and electronic nature of the substituent at the C2 position. researchgate.net

C-H Arylation: A more contemporary approach is the direct C-H arylation of a pre-formed 1-ethylimidazole (B1293685). nih.gov In this method, a transition metal catalyst, typically palladium-based, is used to couple 1-ethylimidazole directly with an aryl halide like 1-bromo-4-nitrobenzene. This strategy is highly atom-economical as it avoids the need to pre-functionalize the imidazole at the C2 position (e.g., halogenation or borylation). The C2 position of the imidazole ring is the most acidic and is often preferentially functionalized in such reactions. researchgate.net

Approaches for Introducing the Nitrobenzene Substructure

The 4-nitrophenyl group can be incorporated either by using a nitrobenzene-containing starting material in a ring-forming reaction or by attaching it to a pre-formed imidazole ring.

Nitration Methodologies for Aromatic Systems

One conceivable, though less common, route is the nitration of a precursor molecule, 1-ethyl-2-phenylimidazole. Standard nitration conditions involve treating the aromatic substrate with a mixture of concentrated nitric acid (HNO₃) and sulfuric acid (H₂SO₄). masterorganicchemistry.comkhanacademy.org This mixture generates the highly electrophilic nitronium ion (NO₂⁺), which attacks the benzene (B151609) ring.

However, this approach faces significant challenges. The imidazole ring itself can be sensitive to the harsh, oxidative conditions of nitration. pharmaguideline.com Furthermore, the 1-ethyl-imidazol-2-yl substituent is an activating group and directs electrophilic substitution to the ortho and para positions of the phenyl ring. Since the para position is where the imidazole is attached, nitration would predominantly occur at the ortho positions, leading to the formation of 4-(1-Ethyl-imidazol-2-yl)-2-nitrobenzene and its isomers, not the desired 4-nitro product. Therefore, nitration of the fully formed aryl-imidazole is not a viable strategy for this specific isomer.

Coupling Reactions for Imidazole-Nitrobenzene Linkage

The most efficient and widely used strategies for forging the C-C bond between the imidazole and nitrobenzene rings involve transition metal-catalyzed cross-coupling reactions. These methods offer high yields and excellent functional group compatibility.

The Suzuki-Miyaura coupling is a premier choice for this transformation. organic-chemistry.orgnih.gov This palladium-catalyzed reaction couples an organoboron compound with an organic halide. Two main variations are possible for synthesizing the target molecule:

Coupling of 1-ethyl-2-bromoimidazole with 4-nitrophenylboronic acid .

Coupling of (1-ethyl-1H-imidazol-2-yl)boronic acid with 1-bromo-4-nitrobenzene .

Both routes are highly effective, with the choice often depending on the commercial availability and ease of synthesis of the respective precursors. The reaction is typically carried out in the presence of a palladium catalyst (e.g., Pd(PPh₃)₄ or Pd(OAc)₂) and a base (e.g., Na₂CO₃, K₃PO₄). nih.govresearchgate.net A recent development has even shown the possibility of using nitroarenes directly as coupling partners in Suzuki-Miyaura reactions, cleaving the C–NO₂ bond, which presents an innovative but less conventional route. organic-chemistry.org

The Ullmann reaction provides a copper-catalyzed alternative for creating the aryl-heteroaryl bond. wikipedia.orgorganic-chemistry.org The classical Ullmann reaction involves the coupling of two aryl halides with copper powder at high temperatures. Modern variations, known as Ullmann-type reactions, are more versatile and can couple an aryl halide (e.g., 1-iodo-4-nitrobenzene) with a heterocycle like 1-ethylimidazole under milder conditions, often using a copper(I) salt (e.g., CuI) and a ligand. researchgate.netresearchgate.net

Coupling ReactionImidazole PrecursorNitrobenzene PrecursorCatalyst System
Suzuki-Miyaura 1-Ethyl-2-bromoimidazole4-Nitrophenylboronic acidPalladium catalyst + Base
Suzuki-Miyaura (1-Ethyl-1H-imidazol-2-yl)boronic acid1-Bromo-4-nitrobenzenePalladium catalyst + Base
Ullmann-Type 1-Ethylimidazole1-Iodo-4-nitrobenzeneCopper(I) salt + Ligand
Direct C-H Arylation 1-Ethylimidazole1-Bromo-4-nitrobenzenePalladium catalyst + Base

Stereoselective and Regioselective Introduction of the 1-Ethyl Substituent

A critical step in the synthesis of this compound is the precise placement of the ethyl group on the N-1 position of the imidazole ring. This requires careful consideration of N-alkylation strategies and methods to control regioselectivity, especially given the presence of two potentially reactive nitrogen atoms in the imidazole ring. The precursor for this step is typically 2-(4-nitrophenyl)-1H-imidazole, which can be synthesized through methods such as the Debus-Radziszewski reaction.

N-Alkylation Strategies on the Imidazole Nitrogen

The introduction of an ethyl group onto the imidazole nitrogen is typically achieved through N-alkylation reactions. This involves the reaction of the imidazole nitrogen with an ethylating agent. Common ethylating agents include ethyl halides (such as ethyl iodide or ethyl bromide) and diethyl sulfate.

The reaction is generally carried out in the presence of a base, which deprotonates the imidazole nitrogen, rendering it more nucleophilic and facilitating the attack on the electrophilic ethylating agent. The choice of base and solvent is crucial in influencing the reaction's efficiency and regioselectivity. Common bases include sodium hydride (NaH), potassium carbonate (K2CO3), and sodium hydroxide (B78521) (NaOH). Solvents often employed are polar aprotics like dimethylformamide (DMF) or acetonitrile (B52724) (MeCN).

Advanced strategies for N-alkylation include the use of phase-transfer catalysis (PTC). Phase-transfer catalysts, such as quaternary ammonium (B1175870) salts, can facilitate the transfer of the imidazolide (B1226674) anion from an aqueous or solid phase to an organic phase where the ethylating agent is present, often leading to milder reaction conditions and improved yields. researchgate.net Ionic liquids have also been explored as "green" recyclable alternatives to traditional dipolar aprotic solvents for regioselective alkylation. rsc.orgalfa-chemistry.com

Control of Regioselectivity in Ethyl Group Placement

A significant challenge in the N-alkylation of unsymmetrical imidazoles, such as 2-(4-nitrophenyl)-1H-imidazole, is achieving regioselectivity. The imidazole ring has two nitrogen atoms, N-1 and N-3, both of which can potentially be alkylated, leading to a mixture of isomers. In the case of 2-(4-nitrophenyl)-1H-imidazole, the electronic properties of the 2-substituent play a pivotal role in directing the incoming ethyl group.

The 4-nitrophenyl group at the C-2 position is strongly electron-withdrawing. This electronic effect influences the acidity of the N-H proton and the nucleophilicity of the two ring nitrogens. In the presence of a base, the proton is removed to form an imidazolide anion, where the negative charge is delocalized over both nitrogen atoms. However, the electron-withdrawing nature of the 2-substituent tends to decrease the electron density more significantly at the adjacent N-1 and N-3 positions.

Generally, for imidazoles bearing an electron-withdrawing group at the C-4 (or C-5) position, alkylation tends to favor the nitrogen atom further away from the substituent due to reduced steric hindrance and electronic deactivation. derpharmachemica.combeilstein-journals.org For 2-substituted imidazoles, steric hindrance from the substituent at C-2 can direct the alkylation to the N-1 position.

The choice of reaction conditions can also be used to control the regioselectivity. For instance, in the alkylation of 4(5)-nitro-1H-imidazoles in acidic media, temperature has been shown to be a determining factor. At lower temperatures, the 5-nitro isomer is predominantly formed, while at higher temperatures, the thermodynamically more stable 4-nitro isomer is favored. rsc.org For the N-alkylation of 2-(4-nitrophenyl)-1H-imidazole, careful optimization of the base, solvent, temperature, and ethylating agent is necessary to selectively obtain the desired this compound. The use of a strong base like sodium hydride in a polar aprotic solvent often provides good regioselectivity for the N-1 alkylation. beilstein-journals.org

Table 1: Factors Influencing Regioselectivity in N-Alkylation of 2-(4-nitrophenyl)-1H-imidazole

FactorInfluence on RegioselectivityRationale
Electronic Effects The electron-withdrawing 4-nitrophenyl group at C-2 reduces the nucleophilicity of the adjacent nitrogen atoms.This can lead to a preference for alkylation at the less sterically hindered and electronically less deactivated nitrogen.
Steric Hindrance The bulky 4-nitrophenyl group at C-2 can sterically hinder the approach of the ethylating agent to the adjacent nitrogen, favoring alkylation at N-1.The size of the alkylating agent also plays a role; larger agents will experience more steric hindrance.
Base The choice of base can influence the position of the equilibrium between the two tautomeric forms of the imidazolide anion.Strong, non-nucleophilic bases like NaH are often used to ensure complete deprotonation.
Solvent Polar aprotic solvents like DMF and acetonitrile are commonly used and can influence the solvation of the imidazolide anion and the transition state.The solvent can affect the reactivity and selectivity of the alkylation reaction.
Temperature Reaction temperature can affect the kinetic versus thermodynamic control of the product distribution.Higher temperatures may favor the formation of the thermodynamically more stable isomer. rsc.org

Novel Synthetic Pathways and Process Optimization

In recent years, there has been a significant drive towards the development of more sustainable, efficient, and cost-effective synthetic methodologies. This has led to the exploration of green chemistry approaches, multi-component reactions, and novel catalytic systems for the synthesis of imidazole derivatives like this compound.

Sustainable and Green Chemistry Approaches in Synthesis

Green chemistry principles are increasingly being applied to the synthesis of imidazoles. This includes the use of environmentally benign solvents, catalyst-free conditions, and energy-efficient reaction methods. For the synthesis of the 2-(4-nitrophenyl)-1H-imidazole precursor, a catalyst-free approach using the bio-based green solvent ethyl lactate (B86563) has been reported for the Debus-Radziszewski reaction. tandfonline.com This method offers satisfactory yields and simple filtration-based work-up, aligning with several green chemistry principles. tandfonline.com Other green approaches for the synthesis of triaryl-imidazoles have utilized natural catalysts like lemon juice. mdpi.com

For the N-alkylation step, the use of flow chemistry presents a sustainable and scalable alternative to traditional batch processes. thalesnano.comresearchgate.netresearchgate.net Continuous flow reactors offer precise control over reaction parameters such as temperature and pressure, leading to higher yields, improved safety, and reduced waste. A continuous flow process for the N-alkylation of imidazole using acidic zeolite catalysts has been developed, which offers high productivity and a simple work-up where water is the only side-product. thalesnano.comresearchgate.net

Multi-Component Reactions (MCRs) for Scaffold Assembly

Multi-component reactions (MCRs), where three or more reactants combine in a single step to form a product, are highly attractive for the synthesis of complex molecules like substituted imidazoles. mdpi.comresearchgate.netnih.gov The Debus-Radziszewski imidazole synthesis is a classic example of a three-component reaction, involving a dicarbonyl compound, an aldehyde, and ammonia. researchgate.netresearchgate.netmdpi.comwikipedia.org This can be adapted to a four-component reaction to directly introduce the N-substituent by replacing ammonia with a primary amine.

A one-pot, four-component synthesis of 1,2,4,5-tetrasubstituted imidazoles under microwave irradiation has been reported as a green and efficient method. nih.gov Such a strategy could potentially be adapted for the direct synthesis of this compound by reacting a suitable glyoxal derivative, 4-nitrobenzaldehyde, and ethylamine. This approach offers significant advantages in terms of atom economy, reduced reaction time, and simplified purification procedures.

Table 2: Comparison of Synthetic Strategies

Synthetic StrategyAdvantagesDisadvantages
Traditional Two-Step Synthesis Well-established chemistry; allows for isolation and purification of intermediates.Can be time-consuming; may require harsh reagents and solvents; regioselectivity can be an issue.
Green Chemistry Approaches Environmentally friendly; often uses renewable resources and non-toxic catalysts; can be safer.May require optimization of reaction conditions; catalyst stability and reusability can be a concern.
Multi-Component Reactions (MCRs) High atom economy; convergent synthesis; reduced reaction steps and waste; operational simplicity.Can be challenging to optimize for complex substrates; may lead to complex product mixtures if not well-controlled.
Flow Chemistry Precise control over reaction parameters; enhanced safety; improved scalability and reproducibility; potential for automation.Requires specialized equipment; initial setup costs can be high; catalyst deactivation can be an issue.

Catalyst Development for Key Synthetic Transformations

The development of novel and efficient catalysts is a cornerstone of modern organic synthesis. For the synthesis of this compound, catalyst development is focused on both the formation of the imidazole ring and the N-ethylation step.

In the context of the Debus-Radziszewski reaction, a variety of catalysts have been explored to improve yields and reaction conditions. These include the use of cupric chloride under microwave irradiation, derpharmachemica.com and various solid-supported acid catalysts. More recently, magnetic nanoparticle-supported catalysts have gained attention due to their high efficiency and ease of recovery and reusability, which aligns with green chemistry principles. mdpi.com

For the N-alkylation step, catalyst development has focused on achieving high regioselectivity under mild conditions. As mentioned, phase-transfer catalysts have shown promise in this area. researchgate.net Furthermore, transition metal-catalyzed C-N cross-coupling reactions represent a powerful tool for the formation of C-N bonds. acs.org While more commonly used for N-arylation, developments in this area could potentially lead to novel catalytic methods for N-ethylation of imidazoles. For instance, iron-catalyzed cross-coupling of vinyl halides with imidazoles has been reported, suggesting the potential for developing similar methods for N-alkylation. researchgate.net Research into nanoscale iron catalysts has also shown their effectiveness in direct N-alkylation of anilines with alcohols, a methodology that could potentially be adapted for imidazoles. rsc.org

Isolation and Purification Techniques for Synthetic Intermediates and Final Product

The successful synthesis of this compound relies heavily on effective isolation and purification techniques at each stage to remove unreacted starting materials, by-products, and residual solvents. The distinct chemical properties of the intermediate and the final product dictate the specific methods employed.

Intermediate: 2-(4-nitrophenyl)-1H-imidazole

Isolation: The formation of 2-(4-nitrophenyl)-1H-imidazole via condensation reaction typically results in the product precipitating from the reaction mixture upon cooling or after being poured into cold water. rasayanjournal.co.in The crude solid product is then collected using vacuum filtration and washed with water to remove inorganic salts like ammonium acetate (B1210297), followed by a cold, non-polar solvent like hexane (B92381) to remove less polar impurities.

Purification: Recrystallization is the primary method for purifying the crude intermediate. beilstein-journals.orgderpharmachemica.com A solvent system is chosen in which the compound has high solubility at elevated temperatures but low solubility at room or lower temperatures. Ethanol or a mixture of methanol (B129727) and water are commonly effective for this class of compounds. beilstein-journals.org The process involves dissolving the crude solid in a minimum amount of the hot solvent, followed by slow cooling to induce the formation of pure crystals, which are then collected by filtration.

Final Product: this compound

Isolation: Following the N-ethylation reaction, the workup procedure begins with quenching the reaction mixture, often with water, to deactivate any remaining base or reactive alkylating agent. The product is then extracted from the aqueous mixture into an immiscible organic solvent, such as ethyl acetate or dichloromethane. beilstein-journals.orgrsc.org The organic layer is subsequently washed with water and brine to remove residual DMF and inorganic salts. Finally, the organic layer is dried over an anhydrous drying agent (e.g., sodium sulfate), filtered, and the solvent is removed under reduced pressure to yield the crude product.

Purification: The crude final product is most effectively purified using column chromatography on silica (B1680970) gel. beilstein-journals.orgrsc.orgnih.gov This technique separates compounds based on their differing polarities. A solvent system, typically a mixture of a non-polar solvent (e.g., hexane) and a more polar solvent (e.g., ethyl acetate), is used as the mobile phase. By gradually increasing the polarity of the mobile phase (gradient elution), the unreacted starting material, the desired product, and any potential by-products can be separated and collected in different fractions. The purity of the collected fractions is monitored by thin-layer chromatography (TLC). If the purified product is a solid, a final recrystallization step can be performed to achieve high crystalline purity.

The table below summarizes the common purification techniques for each compound.

CompoundPrimary Isolation MethodPrimary Purification MethodPurity Analysis
2-(4-nitrophenyl)-1H-imidazolePrecipitation and FiltrationRecrystallization (e.g., from Ethanol/Water)TLC, Melting Point, NMR Spectroscopy
This compoundLiquid-Liquid ExtractionColumn Chromatography (Silica Gel)TLC, NMR Spectroscopy, Mass Spectrometry

Advanced Spectroscopic Characterization and Structural Elucidation of 4 1 Ethyl Imidazol 2 Yl Nitrobenzene

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. By analyzing the chemical shifts, signal multiplicities, and through-bond correlations, a complete and unambiguous assignment of all proton and carbon signals can be achieved.

The ¹H NMR spectrum of 4-(1-Ethyl-imidazol-2-yl)-nitrobenzene is expected to show distinct signals corresponding to the protons of the ethyl group, the imidazole (B134444) ring, and the nitrobenzene (B124822) ring. The electron-withdrawing nature of the nitro group and the aromatic character of the heterocyclic and benzene (B151609) rings cause the aromatic protons to resonate at downfield chemical shifts.

The protons on the nitrobenzene ring typically appear as a pair of doublets, characteristic of a 1,4-disubstituted benzene system. The protons ortho to the strongly electron-withdrawing nitro group (H-3' and H-5') are significantly deshielded and appear at a lower field compared to the protons meta to the nitro group (H-2' and H-6'). The ethyl group protons present a classic ethyl pattern: a quartet for the methylene (B1212753) (-CH₂) protons coupled to the three methyl protons, and a triplet for the methyl (-CH₃) protons coupled to the two methylene protons. The protons on the imidazole ring (H-4 and H-5) are expected to appear as distinct signals in the aromatic region.

Table 1: Predicted ¹H NMR Spectral Data for this compound

Proton Assignment Predicted Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz)
H-3', H-5' (Nitrobenzene) ~8.30 Doublet (d) ~8.8
H-2', H-6' (Nitrobenzene) ~7.80 Doublet (d) ~8.8
H-5 (Imidazole) ~7.30 Doublet (d) ~1.2
H-4 (Imidazole) ~7.15 Doublet (d) ~1.2
-CH₂- (Ethyl) ~4.20 Quartet (q) ~7.3

Note: Predicted values are based on established principles and data from analogous structures.

The proton-decoupled ¹³C NMR spectrum provides information on all unique carbon atoms in the molecule. For this compound, a total of nine distinct signals are expected, accounting for the symmetry in the 4-nitrophenyl group. The carbon atom attached to the nitro group (C-4') and the carbon linking the two rings (C-2 of the imidazole) are typically found at low field values due to significant deshielding effects. Carbons within the aromatic rings resonate in the characteristic region of approximately 110-150 ppm, while the aliphatic carbons of the ethyl group appear at higher field.

Table 2: Predicted ¹³C NMR Spectral Data for this compound

Carbon Assignment Predicted Chemical Shift (δ, ppm)
C-4' (C-NO₂) ~147.5
C-2 (Imidazole, C-N=) ~145.0
C-1' (C-Ar) ~136.0
C-4 (Imidazole, =CH) ~129.5
C-2', C-6' (Nitrobenzene) ~128.0
C-3', C-5' (Nitrobenzene) ~124.5
C-5 (Imidazole, =CH) ~122.0
-CH₂- (Ethyl) ~42.0

Note: Predicted values are based on established principles and data from analogous structures.

While 1D NMR provides primary structural information, 2D NMR experiments are essential for unambiguously confirming the connectivity between atoms.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) couplings. For this molecule, key correlations would be observed between the methylene and methyl protons of the ethyl group, confirming the ethyl fragment. It would also show coupling between the adjacent protons on the nitrobenzene ring (H-2'/H-3' and H-5'/H-6'), although in a simple AA'BB' system this might be complex. A weak correlation between the H-4 and H-5 protons of the imidazole ring would also be expected.

HSQC/HMQC (Heteronuclear Single/Multiple Quantum Coherence): This experiment maps protons directly to the carbons they are attached to (¹JCH coupling). It would definitively link the proton signals for the ethyl group, the imidazole ring, and the nitrobenzene ring to their corresponding carbon signals listed in the tables above.

HMBC (Heteronuclear Multiple Bond Correlation): This is a crucial experiment for establishing the connectivity between different molecular fragments through long-range (2-3 bond) couplings. Key HMBC correlations would include:

A correlation from the methylene protons (-CH₂) of the ethyl group to the C-5 carbon of the imidazole ring, confirming the N-ethyl substitution.

Correlations from the imidazole protons (H-4, H-5) to the carbons of the nitrobenzene ring, and vice-versa. Specifically, a strong correlation from the H-2' and H-6' protons of the nitrobenzene ring to the C-2 carbon of the imidazole ring would provide definitive proof of the linkage between the two aromatic systems.

Vibrational Spectroscopy for Functional Group and Molecular Conformation Analysis

IR spectroscopy is particularly effective for identifying polar functional groups. The spectrum of this compound is dominated by the intense absorption bands of the nitro group. Data from closely related compounds such as 2-(4-Nitrophenyl)-4,5-diphenyl-1H-imidazole show characteristic peaks for the nitro-phenyl-imidazole core. rsc.orgrsc.org

N-O Stretching: The most prominent features are the strong asymmetric and symmetric stretching vibrations of the nitro (NO₂) group, appearing in the regions of 1500-1550 cm⁻¹ and 1330-1370 cm⁻¹, respectively. rsc.orgrsc.org

Aromatic C-H Stretching: Sharp bands are expected above 3000 cm⁻¹.

Aliphatic C-H Stretching: Bands corresponding to the ethyl group's C-H bonds appear just below 3000 cm⁻¹.

C=C and C=N Stretching: A series of bands in the 1400-1610 cm⁻¹ region correspond to the stretching vibrations of the carbon-carbon bonds in the benzene ring and the carbon-carbon and carbon-nitrogen bonds of the imidazole ring. rsc.orgrsc.org

Table 3: Characteristic IR Absorption Bands for this compound

Wavenumber (cm⁻¹) Vibrational Mode Intensity
~3100-3150 Aromatic C-H Stretch Medium-Weak
~2850-2980 Aliphatic C-H Stretch Medium
~1605 Aromatic C=C Stretch Medium
~1520 Asymmetric NO₂ Stretch Strong
~1450-1490 Aromatic C=C Stretch Medium

Note: Frequencies are based on data from analogous structures containing the 2-(4-nitrophenyl)imidazole moiety. rsc.orgrsc.org

Raman spectroscopy, which relies on inelastic scattering of light, is an excellent complementary technique to IR spectroscopy. It is particularly sensitive to non-polar bonds and symmetric vibrations.

The Raman spectrum would be expected to show strong signals for the aromatic ring vibrations. The symmetric stretch of the nitro group, which is strong in the IR spectrum, is also typically a prominent band in the Raman spectrum. Aromatic ring "breathing" modes, which involve the symmetric expansion and contraction of the rings, are often strong in Raman spectra and weak in IR, providing confirmatory structural information. vu.ltresearchgate.net

Table 4: Expected Raman Scattering Peaks for this compound

Wavenumber (cm⁻¹) Vibrational Mode Intensity
~3050-3100 Aromatic C-H Stretch Medium
~1605 Aromatic Ring Stretch Strong
~1345 Symmetric NO₂ Stretch Strong
~1100 Phenyl Ring Breathing Mode Medium

Note: Expected peak positions and intensities are based on general principles of Raman spectroscopy for nitroaromatic and imidazole compounds. vu.ltresearchgate.net

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Determination

Mass spectrometry is a critical analytical tool for confirming the molecular weight and deducing the structural components of a molecule through its fragmentation patterns.

High-resolution mass spectrometry provides a highly accurate measurement of the mass-to-charge ratio (m/z), enabling the determination of the elemental formula of a compound. For this compound, with a chemical formula of C₁₁H₁₁N₃O₂, the theoretical exact mass of the neutral molecule is 217.0851 g/mol . In HRMS analysis, the compound is typically observed as a protonated molecular ion [M+H]⁺. The precise mass of this ion allows for unambiguous confirmation of its elemental composition, distinguishing it from other isomers or compounds with the same nominal mass. For related compounds like 2-(4-Nitrophenyl)-1H-benzimidazole, the protonated molecular ion is the base peak observed in ESI-MS analysis. rsc.org

FormulaSpeciesTheoretical Exact Mass (Da)
C₁₁H₁₁N₃O₂[M]217.0851
C₁₁H₁₂N₃O₂⁺[M+H]⁺218.0929
C₁₁H₁₁N₃NaO₂⁺[M+Na]⁺240.0749

The structure consists of a stable nitrobenzene ring linked to an ethyl-imidazole ring. Common fragmentation pathways would likely involve:

Loss of the ethyl group: Cleavage of the ethyl group (C₂H₅, 29 Da) from the imidazole nitrogen is a probable fragmentation, leading to a significant fragment ion.

Cleavage of the nitro group: The nitro group (-NO₂, 46 Da) can be lost, or sequential losses of O and NO can occur.

Ring fragmentation: Fragmentation of the imidazole or benzene rings can occur, though this typically requires higher collision energy.

Precursor Ion (m/z)Predicted Fragment IonNeutral LossPredicted Fragment (m/z)Structural Assignment
218.09[M+H - C₂H₄]⁺Ethene (28.03 Da)190.06Loss of ethene from ethyl group
218.09[M+H - NO₂]⁺Nitrogen dioxide (46.01 Da)172.08Loss of nitro group
218.09[C₉H₈N₃O₂]⁺Ethane (30.05 Da)188.04Loss of ethyl radical (less common in ESI)
172.08[C₁₁H₁₂N]⁺Carbon monoxide (28.00 Da)144.08Subsequent fragmentation of the nitro-depleted ion

X-ray Diffraction (XRD) for Single Crystal and Powder Structure Analysis

While a specific crystal structure for this compound has not been reported, analysis of closely related structures provides significant insight into its expected geometry. A key conformational feature is the dihedral angle between the planes of the imidazole and the nitrobenzene rings. This angle is determined by a balance between the steric hindrance of the ortho-hydrogens and the electronic effects favoring planarity for π-system conjugation.

In analogous compounds, this dihedral angle varies. For instance, in 3-(2-Hydroxyethyl)-1-(4-nitrophenyl)-1H-imidazol-3-ium bromide, the imidazole and 4-nitrobenzene moieties are nearly co-planar, with a dihedral angle of 8.99°. iucr.org In another related structure, 1-methyl-2-[(E)-2-(4-methylphenyl)ethenyl]-4-nitro-1H-imidazole, the dihedral angle between the benzene and imidazole rings is 7.72°. nih.gov Conversely, in some substituted 2-(2-methyl-5-nitro-1H-imidazol-1-yl)ethyl benzoates, the angle can be larger, around 37°. Based on these examples, a relatively small dihedral angle, indicating near co-planarity, is expected for this compound, which would facilitate electronic communication between the two aromatic rings.

Structural ParameterExpected Value/FeatureBasis from Analogous Compounds
Crystal SystemLikely Monoclinic or TriclinicCommon for organic molecules of similar complexity. nih.govresearchgate.net
Dihedral Angle (Imidazole-Benzene)~5° - 15°Observed near co-planarity in similar 1-(4-nitrophenyl)imidazole structures. iucr.org
Nitro Group Twist Angle~10° - 15°The nitro group is often slightly twisted out of the benzene plane. researchgate.net
Bond Lengths/AnglesWithin standard rangesConsistent with established values for imidazole and nitrobenzene derivatives.

The crystal packing is governed by non-covalent interactions that dictate the supramolecular architecture. For this compound, several types of interactions are anticipated to be significant. The nitro group is a strong hydrogen bond acceptor, while the C-H bonds of the imidazole and benzene rings can act as weak hydrogen bond donors.

Therefore, weak C-H···O hydrogen bonds involving the oxygen atoms of the nitro group are highly probable, linking molecules into chains or layers. nih.gov Additionally, π-π stacking interactions between the aromatic imidazole and nitrobenzene rings of adjacent molecules are expected, which would further stabilize the crystal lattice. nih.gov The presence of the ethyl group may influence packing by introducing van der Waals interactions without significantly disrupting the formation of stronger hydrogen bonds or π-stacking. In the crystal structure of 3-(2-Hydroxyethyl)-1-(4-nitrophenyl)-1H-imidazol-3-ium bromide, prominent O—H⋯Br and C—H⋯Br hydrogen bonds dictate the packing arrangement. iucr.org

Electronic Spectroscopy for Electronic Transitions and Energy Levels

Electronic spectroscopy, typically using ultraviolet-visible (UV-Vis) light, probes the electronic transitions within a molecule. The absorption of light promotes electrons from lower energy molecular orbitals (like the HOMO - Highest Occupied Molecular Orbital) to higher energy ones (like the LUMO - Lowest Unoccupied Molecular Orbital). The resulting spectrum is characteristic of the molecule's conjugated π-system.

The structure of this compound contains two primary chromophores: the imidazole ring and the nitrobenzene ring. The conjugation between these two systems is expected to give rise to distinct absorption bands. The spectrum would likely be dominated by intense π→π* transitions. Based on data from related compounds, such as other benzimidazole (B57391) derivatives, multiple absorption bands can be expected. For example, Ethyl 1-Butyl-2-(2-hydroxy-4-methoxyphenyl)-1H-benzo[d]imidazole-5-carboxylate displays three major absorption bands at 229 nm, 262 nm, and 326 nm. mdpi.com The presence of the electron-withdrawing nitro group connected to the conjugated system is expected to cause a red-shift (bathochromic shift) in the absorption maxima compared to the individual, unconjugated chromophores.

Expected λₘₐₓ (nm)AssignmentDescription
~230 - 270 nmπ→πElectronic transitions localized primarily on the benzene ring system.
~320 - 340 nmπ→π (Intramolecular Charge Transfer)Transition involving the entire conjugated system, from the imidazole (donor-like) to the nitrobenzene (acceptor-like) moiety.

Ultraviolet-Visible (UV-Vis) Spectroscopy

The electronic absorption spectrum of this compound is expected to be dominated by contributions from the conjugated π-electron systems of the imidazole and nitrobenzene rings. The linkage of these two aromatic systems at the C2 position of the imidazole ring allows for significant electronic communication, leading to characteristic absorption bands.

Studies on analogous compounds, such as 2-(4-nitrophenyl)-1H-benzo[d]imidazole (4-NBI), provide valuable insights. In an aqueous solution at physiological pH (7.4), 4-NBI exhibits a distinct absorption peak at 340 nm. lookchem.com This absorption is attributed to π → π* transitions within the conjugated system. For this compound, a similar absorption profile is anticipated, with a primary absorption maximum likely appearing in the 300-350 nm range. The presence of the ethyl group on the imidazole nitrogen is not expected to significantly shift the main absorption band, as it is not directly part of the conjugated system.

The UV-Vis spectra of imidazole and its simple derivatives generally show absorption bands below 220 nm, corresponding to π → π* transitions within the imidazole ring. mdpi.com However, in the case of this compound, the more extended conjugation with the nitrophenyl group will result in a bathochromic (red) shift, moving the primary absorption to a longer wavelength, as seen with 4-NBI.

Table 1: UV-Vis Absorption Data for an Analogous Compound

Compound Solvent/Conditions λmax (nm) Reference

X-ray Photoelectron Spectroscopy (XPS) and Near-Edge X-ray Absorption Fine Structure (NEXAFS) for Core-Electron States

X-ray Photoelectron Spectroscopy (XPS)

XPS provides information on the elemental composition and chemical environment of atoms by measuring the binding energies of core-level electrons. For this compound, the key elements of interest are carbon (C), nitrogen (N), and oxygen (O).

Based on studies of 2-nitroimidazole (B3424786) (2NIM) and other related compounds, the following core-level binding energies can be anticipated nih.govfrontiersin.org:

C1s: The C1s spectrum is expected to be complex, with several overlapping peaks corresponding to the different carbon environments. The carbon atom (C2) of the imidazole ring, being bonded to two nitrogen atoms and the nitrophenyl group, is expected to have the highest binding energy among the ring carbons due to strong electron withdrawal. The carbons of the nitrophenyl ring will also exhibit chemical shifts, with the carbon attached to the nitro group showing a higher binding energy. The ethyl group carbons will have the lowest binding energies, characteristic of aliphatic carbons. In a study of imidazolium-based ionic liquids, the C1s binding energy for the carbon atom between two nitrogen atoms in the imidazole ring was found to be around 286.6 eV. researchgate.net In 2NIM, the C2 carbon has a binding energy significantly shifted to a higher value (a shift of 1.82 eV compared to imidazole) due to the electron-withdrawing nitro group. frontiersin.org

N1s: The N1s spectrum is expected to show distinct peaks for the two nitrogen atoms of the imidazole ring and the nitrogen of the nitro group. The nitrogen atom of the nitro group (-NO₂) will have the highest binding energy due to the highly oxidized environment. For nitroaromatics adsorbed on a gold surface, the N1s binding energy for the nitro group is observed in the range of 405-406 eV. cnr.it In 2NIM, the nitro group nitrogen (N6) has a binding energy around 405.5 eV. nih.gov The two nitrogen atoms in the imidazole ring will have different binding energies. The N1 atom, bonded to the ethyl group, and the N3 atom will be distinguishable. For 2NIM, the N1 and N3 binding energies are observed around 401.5 eV and 400.0 eV, respectively. nih.gov

O1s: The O1s spectrum is expected to show a single major peak corresponding to the two equivalent oxygen atoms of the nitro group. In 2NIM, the O1s binding energy is found to be around 532.5 eV. nih.gov

Table 2: Expected Core-Level Binding Energies (eV) for this compound based on Analogous Compounds

Atom Environment Expected Binding Energy (eV) Reference Analogues
C1s C2 (imidazole) ~287-288 2-nitroimidazole frontiersin.org
Phenyl ring ~285-286 Nitroaromatics cnr.it
Ethyl group ~284-285 Imidazolium ionic liquids researchgate.net
N1s Nitro group (-NO₂) ~405-406 Nitroaromatics, 2-nitroimidazole nih.govcnr.it
N1 (imidazole) ~401-402 2-nitroimidazole nih.gov
N3 (imidazole) ~399-400 2-nitroimidazole nih.gov

Near-Edge X-ray Absorption Fine Structure (NEXAFS)

NEXAFS spectroscopy probes the transitions of core electrons to unoccupied molecular orbitals, providing information about the electronic structure and orientation of molecules. stanford.edu For this compound, the C, N, and O K-edge NEXAFS spectra would be of interest.

C K-edge: The C K-edge NEXAFS spectrum is expected to show sharp resonances corresponding to transitions from C1s core levels to unoccupied π* and σ* orbitals. Distinct π* resonances associated with the aromatic imidazole and nitrophenyl rings would be observed at lower energies (around 285-290 eV), while broader σ* resonances would appear at higher energies. cnr.it The polarization dependence of these resonances could be used to determine the orientation of the molecule on a surface.

N K-edge: The N K-edge spectrum would show characteristic π* resonances for the nitrogen atoms in the imidazole ring and the nitro group. The energies of these resonances would be sensitive to the chemical environment of the nitrogen atoms. nih.gov

O K-edge: The O K-edge spectrum would be dominated by a strong π* resonance associated with the N-O bonds of the nitro group. nih.gov

Chiroptical Spectroscopy

Chiroptical spectroscopy techniques, such as Circular Dichroism, are used to study chiral molecules. Chirality refers to the property of a molecule being non-superimposable on its mirror image.

Circular Dichroism (CD) Spectroscopy

This compound, in its ground state, is an achiral molecule as it possesses a plane of symmetry. Therefore, it will not exhibit a Circular Dichroism spectrum. A CD spectrum would only be applicable if the molecule were modified to introduce a chiral center, if it formed stable chiral conformers, or if it was placed in a chiral environment. As there is no information in the scientific literature regarding chiral derivatives or specific chiral conformations of this compound, a discussion of CD spectroscopy is not currently applicable.

Theoretical and Computational Chemistry Investigations of 4 1 Ethyl Imidazol 2 Yl Nitrobenzene

Electronic Structure and Orbital Analysis

The electronic characteristics of 4-(1-Ethyl-imidazol-2-yl)-nitrobenzene are fundamental to its reactivity and intermolecular interactions. Computational methods offer a powerful lens through which to examine these properties at the atomic level.

Density Functional Theory (DFT) Calculations for Ground State Properties

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems. For molecules like this compound, DFT calculations, often employing functionals like B3LYP with basis sets such as 6-311G(d,p), are instrumental in determining optimized geometry and ground state electronic properties. researchgate.net

For this compound, it is anticipated that the imidazole (B134444) ring will act as an electron-donating group, creating a push-pull system with the electron-withdrawing nitrobenzene (B124822) moiety. This electronic interplay is crucial for its potential applications in nonlinear optics and medicinal chemistry. nih.gov

Molecular Orbital (MO) Analysis: HOMO-LUMO Energy Gaps and Spatial Distributions

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are key to understanding a molecule's chemical reactivity and electronic transitions. The energy difference between these orbitals, the HOMO-LUMO gap, is a measure of the molecule's excitability and kinetic stability. irjweb.com

In molecules containing a nitro group, the LUMO is typically localized on the nitroaromatic moiety, indicating its electron-accepting nature. researchgate.net Conversely, the HOMO is often distributed over the more electron-rich parts of the molecule. For this compound, the HOMO is expected to be predominantly located on the ethyl-imidazole ring, while the LUMO will likely be centered on the nitrobenzene ring. This spatial separation of the frontier orbitals is characteristic of intramolecular charge transfer upon electronic excitation.

The HOMO-LUMO energy gap for related imidazole derivatives has been calculated to be around 3.87 eV. orientjchem.org A smaller HOMO-LUMO gap generally implies higher chemical reactivity and lower kinetic stability. irjweb.com The specific energy gap for this compound would be influenced by the electronic coupling between the imidazole and nitrobenzene rings.

CompoundHOMO Energy (eV)LUMO Energy (eV)Energy Gap (eV)
Imidazole Derivative (ImTPh)-5.61-1.743.87

Charge Distribution and Electrostatic Potential Maps

Molecular Electrostatic Potential (MEP) maps are valuable tools for visualizing the charge distribution within a molecule and predicting its reactive sites for electrophilic and nucleophilic attack. orientjchem.org In an MEP map, regions of negative potential (typically colored red) indicate an abundance of electrons and are susceptible to electrophilic attack, while regions of positive potential (blue) are electron-deficient and prone to nucleophilic attack.

For this compound, the MEP map is expected to show a significant negative potential around the oxygen atoms of the nitro group, making this a likely site for interaction with electrophiles or for hydrogen bonding. researchgate.netresearchgate.net Conversely, the hydrogen atoms of the imidazole and ethyl groups, as well as the region around the nitro group, will likely exhibit a positive potential. The nitrogen atoms of the imidazole ring are also expected to be regions of negative potential. orientjchem.org

Studies on similar nitroaromatic compounds have confirmed that the nitro group creates a region of high positive potential on the aromatic ring, which can influence its stacking interactions and susceptibility to nucleophilic aromatic substitution. researchgate.net The charge distribution in 4-nitroimidazole (B12731) derivatives is significantly influenced by the substituents, with the nitro group being the most negative part of the molecule in many cases. amu.edu.pl

Conformational Analysis and Dynamics

The three-dimensional structure and flexibility of this compound are critical for its biological activity and material properties. Computational methods allow for the exploration of its conformational landscape and dynamic behavior.

Potential Energy Surface (PES) Mapping

A Potential Energy Surface (PES) describes the energy of a molecule as a function of its geometry. wayne.edu For this compound, a key conformational feature is the rotation around the single bond connecting the imidazole and benzene (B151609) rings. Mapping the PES for this rotation can reveal the most stable conformations and the energy barriers between them.

In a study of the structurally similar 2,2'-bi-1H-imidazole, DFT calculations showed that the trans conformation is the global minimum, while the cis conformation is a transition state. rsc.org The rotational barrier was estimated to be around 11.8 kcal/mol. rsc.org For this compound, a similar PES is expected, with the planarity of the molecule being influenced by steric hindrance between the rings and the ethyl group. The most stable conformation is likely to be non-planar to minimize steric repulsion.

CompoundMethodRotational Barrier (kcal/mol)
2,2'-bi-1H-imidazoleB3LYP/6-31G*11.8

Molecular Dynamics (MD) Simulations for Conformation and Solvent Effects

Molecular Dynamics (MD) simulations provide a way to study the time-dependent behavior of a molecule, including its conformational changes and interactions with a solvent. rdd.edu.iq MD simulations of imidazole in aqueous solution have shown the formation of stable hydration shells around the molecule, with specific hydrogen bonding interactions between the imidazole nitrogen atoms and water molecules. rdd.edu.iq

Spectroscopic Property Prediction and Correlation with Experimental Data

Computational chemistry serves as a powerful tool in the prediction and interpretation of the spectroscopic properties of novel compounds. For this compound, density functional theory (DFT) and time-dependent DFT (TD-DFT) are the methods of choice for simulating its vibrational, nuclear magnetic resonance, and electronic spectra. These theoretical predictions, when correlated with experimental data, provide a comprehensive understanding of the molecule's structural and electronic characteristics. nih.govnih.gov

The vibrational modes of this compound can be predicted using DFT calculations, typically employing functionals like B3LYP with a suitable basis set (e.g., 6-311++G(d,p)). nih.govresearcher.life These calculations yield harmonic vibrational frequencies that correspond to the infrared (IR) and Raman active modes of the molecule. For a more accurate comparison with experimental spectra, the calculated frequencies are often scaled to account for anharmonicity and other systematic errors inherent in the computational methods. nih.gov

The predicted vibrational spectrum of this compound is expected to exhibit characteristic bands for its constituent functional groups. The nitro group (-NO2) typically shows strong symmetric and asymmetric stretching vibrations. The imidazole ring will have its own set of characteristic stretching and bending vibrations. The ethyl group will contribute C-H stretching and bending modes, and the phenyl ring will display its characteristic C-C stretching and C-H bending vibrations. researchgate.netnih.gov

Table 1: Predicted Characteristic Vibrational Frequencies for this compound (Based on DFT/B3LYP Calculations of Analogous Compounds)

Vibrational ModePredicted Frequency Range (cm⁻¹)Description
C-H stretch (aromatic)3100 - 3000Stretching of C-H bonds on the phenyl and imidazole rings.
C-H stretch (aliphatic)3000 - 2850Asymmetric and symmetric stretching of C-H bonds in the ethyl group.
C=N stretch (imidazole)1620 - 1550Stretching of the carbon-nitrogen double bonds within the imidazole ring.
C=C stretch (aromatic)1600 - 1450Stretching of the carbon-carbon double bonds in the phenyl ring.
NO₂ asymmetric stretch1560 - 1520Asymmetric stretching of the nitrogen-oxygen bonds in the nitro group.
NO₂ symmetric stretch1360 - 1330Symmetric stretching of the nitrogen-oxygen bonds in the nitro group.
C-N stretch1300 - 1200Stretching of the carbon-nitrogen single bonds.

Note: The data in this table is illustrative and based on computational studies of similar nitroaromatic and imidazole-containing compounds. nih.govnih.govresearchgate.net

Theoretical calculations of nuclear magnetic resonance (NMR) parameters, such as chemical shifts (δ) and spin-spin coupling constants (J), are invaluable for the structural elucidation of organic molecules. The Gauge-Independent Atomic Orbital (GIAO) method, often used in conjunction with DFT, is a common approach for predicting NMR spectra. nih.govipb.pt

For this compound, the predicted ¹H and ¹³C NMR spectra would show distinct signals for the protons and carbons in the ethyl, imidazole, and nitrophenyl moieties. The electron-withdrawing nature of the nitro group is expected to cause a downfield shift (higher ppm values) for the protons and carbons on the phenyl ring, particularly those at the ortho and para positions relative to the nitro group. The chemical shifts of the imidazole ring protons and carbons will be influenced by the electronic effects of both the ethyl and nitrophenyl substituents. nih.govresearchgate.net

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (ppm) for this compound (Based on Analogous Compounds)

AtomPredicted ¹H Chemical Shift (δ)Predicted ¹³C Chemical Shift (δ)
Ethyl-CH₃~1.4~15
Ethyl-CH₂~4.2~45
Imidazole-H4/H5~7.2 - 7.8~120 - 130
Phenyl-H (ortho to imidazole)~7.5 - 7.7~125 - 130
Phenyl-H (ortho to NO₂)~8.2 - 8.4~122 - 125
Imidazole-C2-~145
Imidazole-C4/C5-~120 - 130
Phenyl-C (ipso-imidazole)-~130 - 135
Phenyl-C (ipso-NO₂)-~147

Note: The data in this table is illustrative and based on experimental and computational data for similar substituted imidazoles and nitrobenzenes. nih.govresearchgate.netsciepub.com

Time-dependent density functional theory (TD-DFT) is a widely used computational method for studying the excited states of molecules and predicting their ultraviolet-visible (UV-Vis) absorption spectra. qu.edu.qaresearchgate.net By calculating the vertical excitation energies and oscillator strengths, the absorption maxima (λ_max) can be predicted.

The UV-Vis spectrum of this compound is expected to be characterized by intense absorption bands arising from π → π* electronic transitions within the aromatic system. The presence of the nitro group and the extended conjugation between the imidazole and nitrophenyl rings are likely to result in absorption bands at longer wavelengths compared to the individual chromophores. researchgate.netlookchem.com Solvatochromic effects, the shift in absorption maxima with solvent polarity, can also be investigated computationally by employing implicit or explicit solvent models. qu.edu.qa

Table 3: Predicted UV-Vis Absorption Maxima for this compound (Based on TD-DFT Calculations of Analogous Compounds)

TransitionPredicted λ_max (nm)Oscillator Strength (f)Description
S₀ → S₁~320 - 350> 0.1π → π* transition involving the entire conjugated system.
S₀ → S₂~250 - 280> 0.1π → π* transition localized primarily on the nitrophenyl moiety.

Note: The data in this table is illustrative and based on TD-DFT calculations of similar nitrophenyl-imidazole compounds. qu.edu.qaresearchgate.netlookchem.com

Reaction Mechanism Studies and Chemical Reactivity Prediction

Computational chemistry provides powerful tools for elucidating reaction mechanisms and predicting the chemical reactivity of molecules. For this compound, theoretical studies can identify the most probable sites for electrophilic and nucleophilic attack, map out reaction pathways, and calculate kinetic parameters. nih.gov

The reactivity of this compound is dictated by the electronic properties of its constituent rings. The nitrobenzene moiety is electron-deficient due to the strong electron-withdrawing nature of the nitro group, making it susceptible to nucleophilic aromatic substitution. Conversely, the imidazole ring is generally electron-rich and prone to electrophilic attack.

Computational methods can be used to model the attack of various electrophiles and nucleophiles on the molecule. By analyzing the molecular electrostatic potential (MEP) and frontier molecular orbitals (HOMO and LUMO), the most likely sites for reaction can be identified. For electrophilic attack, the positions on the imidazole ring are expected to be more reactive. For nucleophilic attack, the positions on the nitrobenzene ring, particularly those ortho and para to the nitro group, are the most probable targets. rasayanjournal.co.in

A detailed understanding of a chemical reaction requires the characterization of the transition state (TS), which is the highest energy point along the reaction coordinate. Computational methods can be used to locate and optimize the geometry of transition states for various reactions involving this compound. rsc.org

Once the transition state is located, its vibrational frequencies can be calculated. A true transition state is characterized by having exactly one imaginary frequency, which corresponds to the motion along the reaction coordinate. The energy difference between the reactants and the transition state gives the activation energy (Ea) of the reaction. Using transition state theory, this activation energy can be used to calculate the theoretical kinetic rate constant (k) for the reaction. These calculations can provide valuable insights into the feasibility and speed of different reaction pathways. rsc.orgderpharmachemica.com

Degradation Mechanism Modeling

The degradation of nitroaromatic compounds is often initiated by either reduction of the nitro group or oxidation of the aromatic system. nih.gov The electron-withdrawing nature of the nitro group makes the aromatic ring resistant to oxidative degradation, suggesting that reductive pathways may be more favorable. nih.gov

One common degradation pathway for nitroaromatic compounds involves the enzymatic reduction of the nitro group to a nitroso group, followed by further reduction to a hydroxylamino and then an amino group. These reactions can be facilitated by various microorganisms under anaerobic conditions. nih.gov

Another potential degradation mechanism is initiated by hydroxyl radical (•OH) attack, a key process in atmospheric and aquatic photochemical degradation. nih.gov Computational studies on nitrobenzene have shown that the •OH radical can add to the aromatic ring, forming hydroxynitrocyclohexadienyl radical isomers. nih.gov For this compound, the addition of •OH could occur at various positions on both the nitrobenzene and imidazole rings, leading to a complex mixture of intermediates and subsequent ring cleavage products. The specific sites of attack and the relative stability of the resulting intermediates can be predicted using computational methods like Density Functional Theory (DFT).

Furthermore, the nitro-nitrite rearrangement is another potential unimolecular decomposition pathway for nitroaromatic compounds, particularly in the gas phase or under pyrolytic conditions. researchgate.net This process involves the isomerization of the nitro group to a nitrite (B80452) group, which can then lead to the cleavage of the C-NO bond.

Table 1: Plausible Degradation Steps for this compound

StepReaction TypeReactantProduct
1Nitro ReductionThis compound4-(1-Ethyl-imidazol-2-yl)-nitrosobenzene
2Nitro Reduction4-(1-Ethyl-imidazol-2-yl)-nitrosobenzeneN-(4-(1-Ethyl-imidazol-2-yl)phenyl)hydroxylamine
3Nitro ReductionN-(4-(1-Ethyl-imidazol-2-yl)phenyl)hydroxylamine4-(1-Ethyl-imidazol-2-yl)aniline
4OxidationThis compound + •OHHydroxylated intermediates

Solvent Effects on Molecular Properties and Reactivity

The surrounding solvent environment can significantly influence the molecular properties and reactivity of a solute molecule. For this compound, computational studies on related nitroimidazole and nitrobenzene derivatives suggest that solvent polarity will play a crucial role in altering its electronic structure and spectroscopic properties. mdpi.comnih.govrri.res.inrsc.org

Computational chemistry methods, such as those employing continuum solvation models like the Polarizable Continuum Model (PCM), can be used to simulate the effects of different solvents. These models have shown that for many nitroimidazole-based compounds, a change in solvent from a nonpolar to a polar environment can lead to a reordering of the energetic stability of different molecular conformers. mdpi.comnih.gov For this compound, this could manifest as changes in the dihedral angle between the imidazole and nitrobenzene rings in response to solvent polarity.

Furthermore, the electronic properties, such as the dipole moment and the energies of the frontier molecular orbitals (HOMO and LUMO), are expected to be sensitive to the solvent. In nitroimidazole derivatives, electron-withdrawing substituents tend to increase properties like the ionization potential and electrophilicity, and these effects can be modulated by the solvent. rsc.org An increase in solvent polarity is generally expected to lead to a larger dipole moment for this compound due to the stabilization of its charge-separated resonance structures.

Solvatochromism, the change in the color of a substance with a change in solvent polarity, is a well-documented phenomenon for many nitroaromatic compounds. rri.res.inresearchgate.net Theoretical investigations on similar molecules suggest that this compound would likely exhibit changes in its UV-Vis absorption spectrum in different solvents. rsc.org These shifts are related to the differential solvation of the ground and excited electronic states. Time-dependent DFT (TD-DFT) calculations can be employed to predict these spectral shifts and understand the nature of the electronic transitions involved.

Table 2: Predicted Solvent Effects on Properties of this compound

PropertyEffect of Increasing Solvent PolarityTheoretical Basis
Dipole MomentIncreaseStabilization of charge-separated states
Conformational StabilityPotential reordering of stable conformersDifferential solvation of conformers
UV-Vis λmaxShift in absorption maximum (solvatochromism)Differential stabilization of ground and excited states
ReactivityAlteration of reaction barriers and pathwaysStabilization of transition states and intermediates

Quantitative Structure-Activity Relationship (QSAR) Modeling (focused on chemical parameters)

Quantitative Structure-Activity Relationship (QSAR) models are statistical models that relate the chemical structure of a compound to its biological or chemical activity. mdpi.comarxiv.org For nitroaromatic compounds, QSAR studies have been extensively used to predict properties such as toxicity and mutagenicity. nih.govnih.gov A QSAR model for this compound would aim to correlate its structural and electronic parameters with a specific activity.

In the context of chemical parameters, QSAR models for nitroaromatics often rely on quantum chemical descriptors. mdpi.comnih.gov These descriptors provide a more fundamental insight into the molecular properties governing activity compared to simple physicochemical parameters. Key quantum chemical descriptors that are frequently employed in QSAR studies of nitroaromatic compounds include:

E_HOMO (Energy of the Highest Occupied Molecular Orbital): This descriptor is related to the electron-donating ability of a molecule.

E_LUMO (Energy of the Lowest Unoccupied Molecular Orbital): This is a crucial descriptor for nitroaromatic compounds, as a lower E_LUMO indicates a greater electron-accepting ability, which is often correlated with mechanisms of toxicity involving nitro-reduction. mdpi.com

HOMO-LUMO Gap: The energy difference between the HOMO and LUMO is an indicator of molecular stability and reactivity.

Dipole Moment (μ): This descriptor can be related to the transport and binding of a molecule to a biological target.

Atomic Charges: The partial charges on specific atoms, particularly those of the nitro group, can be important for intermolecular interactions.

QSAR studies on nitroimidazoles have also highlighted the importance of descriptors related to electron affinity in predicting their radiosensitizing efficiency. researchgate.netnih.gov For a series of related compounds, a QSAR model could be developed using multiple linear regression (MLR) or more advanced machine learning methods to establish a mathematical relationship between these descriptors and an observed activity. nih.gov For instance, a hypothetical QSAR model for the mutagenicity of a series of nitroimidazole derivatives might take the form:

Log(Activity) = c_0 + c_1(E_LUMO) + c_2(LogP) + ...

Where c_i are regression coefficients and LogP is the octanol-water partition coefficient, a measure of hydrophobicity. mdpi.com

Table 3: Key Chemical Descriptors for QSAR Modeling of this compound

DescriptorTypeRelevance
E_LUMOQuantum ChemicalElectron-accepting ability, nitro-reduction potential
E_HOMOQuantum ChemicalElectron-donating ability, susceptibility to oxidation
HOMO-LUMO GapQuantum ChemicalChemical reactivity and stability
Dipole MomentQuantum ChemicalPolarity, intermolecular interactions
LogPPhysicochemicalHydrophobicity, membrane permeability
Molecular WeightConstitutionalSize and bulk

Molecular Interactions and Mechanistic Studies of 4 1 Ethyl Imidazol 2 Yl Nitrobenzene and Its Derivatives

Molecular Recognition and Binding Mechanisms

The ability of 4-(1-Ethyl-imidazol-2-yl)-nitrobenzene to interact with biological macromolecules and other chemical entities is largely dictated by a combination of non-covalent and covalent interactions. These interactions are crucial for its potential applications in medicinal chemistry and materials science.

Non-Covalent Interactions (e.g., π-π stacking, hydrogen bonding, electrostatic interactions)

Non-covalent interactions are fundamental to the supramolecular chemistry of this compound, influencing its crystal packing, solubility, and interactions with biological targets. nih.gov The aromatic nature of both the imidazole (B134444) and nitrobenzene (B124822) rings facilitates π-π stacking interactions, which are significant in stabilizing molecular assemblies. researchgate.netnih.govmdpi.com The electron-rich imidazole ring can stack with the electron-deficient nitrobenzene ring of an adjacent molecule, creating favorable quadrupole-quadrupole interactions. rsc.org

Hydrogen bonding also plays a critical role. While the 1-ethyl substitution on the imidazole ring precludes it from acting as a hydrogen bond donor at that position, the nitrogen atom at the 3-position of the imidazole ring can act as a hydrogen bond acceptor. nih.govresearchgate.net Furthermore, the oxygen atoms of the nitro group are potent hydrogen bond acceptors, capable of forming interactions with suitable donor groups. nih.govdocumentsdelivered.com In derivatives of this compound that contain N-H or O-H groups, these can serve as hydrogen bond donors, further directing molecular recognition events. nih.goviucr.org

Table 1: Key Non-Covalent Interactions in this compound Derivatives

Interaction TypeParticipating MoietiesDescription
π-π Stacking Imidazole ring, Nitrobenzene ringFace-to-face or offset stacking between the aromatic rings of adjacent molecules, contributing to crystal lattice stability. researchgate.netnih.gov
Hydrogen Bonding Imidazole N3 atom (acceptor), Nitro group oxygen atoms (acceptor)Formation of hydrogen bonds with donor groups such as N-H or O-H from other molecules or solvent. nih.govnih.gov
Electrostatic Interactions Entire moleculeAttraction between the partial positive and partial negative charges on the molecule, influencing its orientation and interaction with polar molecules. nih.gov

Covalent Adduct Formation (e.g., with proteins, DNA, where the chemical mechanism is the focus)

Under reductive conditions, the nitro group of this compound can be metabolized to form highly reactive intermediates that are capable of forming covalent adducts with biological macromolecules such as proteins and DNA. psu.edu This process is a key aspect of the biological activity of many nitroaromatic compounds. researchgate.netnih.gov

The reduction of the nitro group proceeds through a series of intermediates, including the nitroso and hydroxylamine (B1172632) derivatives. psu.eduresearchgate.net The N-hydroxylamine intermediate can be further activated, for instance by protonation or esterification, to form a highly electrophilic nitrenium ion. psu.edu This nitrenium ion is a potent electrophile that can react with nucleophilic sites on proteins (e.g., cysteine, histidine, lysine (B10760008) residues) and DNA (e.g., guanine (B1146940) bases), leading to the formation of stable covalent adducts. umn.edunih.govnih.govresearcher.life The formation of these adducts can lead to alterations in protein function and can cause DNA damage. psu.edu

The specific mechanism of covalent adduct formation is dependent on the cellular environment, including the presence of specific enzymes and the redox potential of the cell. psu.eduresearchgate.net The study of these covalent modifications is crucial for understanding the molecular mechanisms of action and for the design of targeted therapeutic agents. nih.govwhiterose.ac.uk

Redox Chemistry and Bioreduction Pathways of the Nitro Group

The redox chemistry of the nitro group is a central feature of this compound, underpinning its chemical reactivity and biological effects.

Electron Transfer Mechanisms and Intermediate Radical Species

The bioreduction of the nitro group is often initiated by a single-electron transfer from a flavoenzyme, such as NADPH-cytochrome P450 reductase, to the nitroaromatic compound. researchgate.netnih.gov This electron transfer results in the formation of a nitro anion radical. researchgate.netnih.govresearchgate.net The stability of this radical species is influenced by the electronic properties of the substituents on the aromatic ring.

The nitro anion radical can undergo further reduction to form the nitroso derivative, which is then reduced to the hydroxylamine, and finally to the amine. researchgate.netresearchgate.net Alternatively, in the presence of molecular oxygen, the nitro anion radical can transfer its excess electron to oxygen to generate a superoxide (B77818) radical, regenerating the parent nitro compound in a process known as futile cycling. researchgate.net This cycling can lead to the generation of reactive oxygen species and oxidative stress.

The intermediates in this reduction pathway, particularly the nitroso and hydroxylamine species, are reactive and can participate in various chemical reactions, including the covalent adduct formation described previously. psu.eduresearchgate.net The study of these electron transfer processes and the characterization of the intermediate radical species are essential for a complete understanding of the compound's mechanism of action. rsc.orgsemanticscholar.org

Impact of the Nitro Group on Chemical Reactivity

The strongly electron-withdrawing nature of the nitro group has a profound impact on the chemical reactivity of the benzene (B151609) ring in this compound. quora.comaskfilo.com The nitro group deactivates the aromatic ring towards electrophilic substitution reactions by withdrawing electron density from the ring system. quora.com This deactivation effect is most pronounced at the ortho and para positions relative to the nitro group. askfilo.com Consequently, electrophilic substitution reactions on the nitrobenzene moiety, if they occur, are directed to the meta position. askfilo.comquora.com

Conversely, the electron-deficient nature of the nitro-substituted benzene ring makes it more susceptible to nucleophilic aromatic substitution, although this is less common. The presence of the nitro group also influences the acidity of any protons on adjacent carbons and can affect the stability of intermediates in various reactions. nih.govresearchgate.netnih.gov

Ligand Design and Coordination Chemistry using the Imidazole Moiety

The imidazole moiety of this compound is a versatile functional group for ligand design and coordination chemistry. mdpi.comnih.govresearchgate.net The lone pair of electrons on the sp²-hybridized nitrogen atom (N3) of the imidazole ring makes it an excellent Lewis base, capable of coordinating to a wide variety of metal ions. nih.govnih.gov

The coordination of the imidazole nitrogen to a metal center can be used to construct a diverse range of supramolecular structures, including discrete coordination complexes and extended coordination polymers. rsc.org The electronic and steric properties of the this compound ligand can be tuned by modifying the substituents on both the imidazole and nitrobenzene rings, allowing for the rational design of metal complexes with specific geometries, electronic properties, and catalytic activities. mdpi.comvensel.org

The resulting metal complexes have potential applications in catalysis, materials science, and as therapeutic agents. The interplay between the coordinating imidazole group and the redox-active nitro group can lead to novel properties and reactivity in the corresponding metal complexes.

Synthesis of Metal-Organic Frameworks (MOFs) with this compound as a Ligand

The synthesis of Metal-Organic Frameworks (MOFs) incorporating imidazole-based ligands is a well-established field, and the methodologies employed can be adapted for the use of this compound. Typically, the formation of these crystalline materials involves the self-assembly of metal ions or clusters with organic linkers. Solvothermal and hydrothermal methods are the most common synthetic routes, where the reaction is carried out in a sealed vessel at elevated temperatures and pressures.

The choice of metal ion is crucial in determining the final architecture and properties of the MOF. Transition metals such as zinc(II), cadmium(II), cobalt(II), and copper(II) are frequently used due to their versatile coordination geometries. For instance, in the synthesis of related MOFs, metal nitrates or acetates are often used as the metal source. The this compound ligand would coordinate to the metal centers through the nitrogen atoms of the imidazole ring.

The reaction conditions, including the solvent system, temperature, reaction time, and the presence of modulators, play a significant role in the crystallization process and the resulting topology of the MOF. Common solvents include N,N-dimethylformamide (DMF), N,N-diethylformamide (DEF), and ethanol, or mixtures thereof. The presence of the nitro group on the phenyl ring of the ligand may influence its solubility and electronic properties, which in turn could affect the MOF assembly. While specific synthesis with this compound is not extensively documented, the general principles of MOF synthesis with analogous imidazole-containing ligands provide a solid foundation for its incorporation into novel framework structures.

A hypothetical synthesis could involve the reaction of a metal salt, such as zinc nitrate, with this compound in a solvent like DMF at a temperature between 80 and 150 °C for a period of 24 to 72 hours. The resulting crystalline product would then be isolated and characterized using techniques such as single-crystal X-ray diffraction to determine its structure.

Luminescent Properties of Coordination Polymers and Sensing Mechanisms for Nitroaromatics

Coordination polymers constructed from ligands containing aromatic and heterocyclic moieties often exhibit luminescence, making them suitable for applications in chemical sensing. rsc.org The incorporation of this compound into coordination polymers is expected to yield materials with interesting photoluminescent properties. The luminescence in such materials typically arises from ligand-centered π-π* or n-π* transitions, which can be modulated by coordination to a metal center.

A key application of luminescent coordination polymers is the detection of nitroaromatic compounds, which are common environmental pollutants and components of explosives. acs.org The sensing mechanism is often based on luminescence quenching. When the luminescent coordination polymer is exposed to a nitroaromatic analyte, the excited state of the polymer can be quenched through processes such as photoinduced electron transfer (PET) or resonance energy transfer (RET). nih.gov The electron-deficient nature of nitroaromatics facilitates the transfer of an electron from the excited state of the luminescent framework to the analyte, leading to a decrease in the luminescence intensity.

In the case of a coordination polymer containing this compound, the presence of a nitro group on the ligand itself is a unique feature. This could potentially lead to intramolecular quenching or alter the sensing capabilities towards other nitroaromatic compounds. However, it is also plausible that the framework could still be highly sensitive to external nitroaromatic analytes. For example, a Eu-based MOF derived from a phenyl imidazole dicarboxylate ligand has demonstrated high sensitivity in the detection of nitrobenzene. The characteristic sharp emission bands of the Eu³⁺ ion were selectively quenched by various nitrobenzene derivatives.

The effectiveness of a luminescent sensor is often quantified by the Stern-Volmer constant (KSV), which is a measure of the quenching efficiency. Higher KSV values indicate a more sensitive sensor. The table below presents data for the sensing of nitrobenzene by different luminescent coordination polymers, illustrating the range of sensitivities that can be achieved.

Coordination PolymerAnalyteKSV (M-1)Detection LimitReference
{[Eu(µ3-HPhIDC)(µ2-C2O4)0.5(H2O)]·2H2O}nNitrobenzeneNot ReportedHigh Sensitivity researchgate.net
Cd(II) Coordination PolymerNitrobenzeneNot Reported1.15 x 10-10 M mdpi.com
Two Cu(I) Coordination PolymersNitrobenzeneNot ReportedPromising Sensing Material rsc.org

It is important to note that the sensing performance can be influenced by factors such as the porosity of the material, the nature of the metal center, and the specific interactions between the framework and the analyte.

Metal-Ligand Binding Thermodynamics and Kinetics

The stability and formation of coordination complexes, including MOFs, are governed by the thermodynamics and kinetics of the metal-ligand binding. The interaction between a metal ion and this compound would primarily involve the coordination of the lone pair of electrons on a nitrogen atom of the imidazole ring to the metal center, forming a coordinate covalent bond.

Thermodynamics: The thermodynamic stability of the metal-ligand bond is described by the stability constant (or formation constant), which is related to the Gibbs free energy change (ΔG) of the complexation reaction. A more negative ΔG corresponds to a more stable complex. The stability is influenced by several factors, including:

The nature of the metal ion: Factors such as the charge, size, and electron configuration of the metal ion affect the strength of the coordination bond.

The nature of the ligand: The basicity of the imidazole nitrogen is a key factor. The presence of the electron-withdrawing nitro group on the phenyl ring in this compound is expected to decrease the electron density on the imidazole ring, thereby reducing its basicity and potentially leading to a less stable metal complex compared to a similar ligand without the nitro group.

The chelate effect: If the ligand were to coordinate to the metal center through more than one donor atom (which is not the case for this monodentate ligand), the stability of the complex would be significantly enhanced.

Kinetics: The kinetics of metal-ligand binding refer to the rates of the formation and dissociation of the coordination complex. These rates are crucial in understanding the mechanism of MOF self-assembly. Ligand exchange reactions in metal complexes can be either rapid (labile) or slow (inert). The kinetic lability of a complex is dependent on the metal ion and the ligand. For instance, Al(III) complexes are known to be kinetically inert. mdpi.com

Structure Activity Relationship Sar Studies Centered on the 4 1 Ethyl Imidazol 2 Yl Nitrobenzene Scaffold

Design Principles for Derivatization of the 4-(1-Ethyl-imidazol-2-yl)-nitrobenzene Nucleus

The derivatization of the this compound core is guided by several key principles aimed at optimizing its pharmacological profile. These strategies are centered around modulating the compound's physicochemical properties, such as lipophilicity, electronic distribution, and steric bulk, to enhance its potency, selectivity, and pharmacokinetic properties.

One fundamental approach involves the introduction of a diverse range of functional groups at specific positions on the imidazole (B134444) and nitrobenzene (B124822) rings. This allows for the systematic probing of the chemical space around the core scaffold to identify key interactions with the biological target. For instance, the imidazole ring, with its two nitrogen atoms, offers opportunities for hydrogen bonding and coordination with metal ions within an active site. nih.gov The nitro group, being a strong electron-withdrawing group, significantly influences the electronic properties of the benzene (B151609) ring and can be a key pharmacophore. researchgate.net

Another design principle is the application of bioisosteric replacements. This involves substituting certain functional groups with others that have similar physical or chemical properties, with the goal of improving the compound's biological activity or reducing its toxicity. For example, the nitro group could be replaced with other electron-withdrawing groups to fine-tune the electronic character of the molecule.

Furthermore, computational modeling and structure-based drug design are increasingly employed to guide the derivatization process. These methods allow for the in-silico prediction of how different modifications will affect the binding affinity and selectivity of the compound for its target, thereby enabling a more rational and efficient design of novel analogs.

Systematic Modifications at the Imidazole-Nitrogen (N1) Position

The N1 position of the imidazole ring is a critical site for modification, as substituents at this position can significantly impact the compound's steric and electronic properties, as well as its metabolic stability. The ethyl group in the parent compound, this compound, serves as a foundational element for exploring the effects of N-alkylation.

Studies on N-alkylated imidazole derivatives have shown that increasing the chain length of the alkyl group can influence antibacterial activity. nih.gov This suggests that systematic modifications at the N1 position of the this compound scaffold could modulate its biological activity. A hypothetical SAR study could involve synthesizing a series of analogs with varying alkyl chains (from methyl to longer, branched, or cyclic alkyl groups) to probe the size and nature of the binding pocket in the target protein.

The introduction of different functional groups on the N1-alkyl chain, such as hydroxyl, amino, or carboxylic acid moieties, can also be explored to introduce new interaction points (e.g., hydrogen bond donors or acceptors) and to modify the compound's solubility and pharmacokinetic profile. The regioselectivity of N-alkylation of nitroimidazoles is a key consideration in the synthesis of these derivatives, with various reaction conditions being optimized to favor substitution at the desired nitrogen atom. nih.gov

Table 1: Representative Modifications at the Imidazole-Nitrogen (N1) Position and Their Potential Impact on Activity

R Group at N1Potential Impact on Physicochemical PropertiesExpected Influence on Biological Activity
-CH₃Decreased lipophilicity compared to ethylAltered binding affinity and selectivity
-CH₂CH₂OHIncreased hydrophilicity, potential for H-bondingImproved solubility, potential for new interactions
-c-C₃H₅Increased rigidity and steric bulkProbing of hydrophobic pockets
-CH₂-PhIntroduction of aromatic interactions (π-π stacking)Enhanced binding through additional interactions

Substituent Effects on the Nitrobenzene Ring (e.g., electronic and steric influences)

The nitrobenzene ring of this compound is a prime target for substitution to modulate the electronic and steric properties of the molecule. The nitro group itself is a strong electron-withdrawing group, which can be crucial for the compound's mechanism of action, particularly in contexts where bioreductive activation is required. researchgate.net

The introduction of additional substituents on the nitrobenzene ring can have profound effects on the compound's activity. Electron-donating groups (EDGs), such as methoxy (B1213986) (-OCH₃) or amino (-NH₂), would be expected to decrease the electron-withdrawing nature of the ring, potentially affecting its reduction potential and interaction with electron-deficient pockets in a target. Conversely, the addition of further electron-withdrawing groups (EWGs), like cyano (-CN) or trifluoromethyl (-CF₃), would enhance the electron-deficient character of the ring.

Table 2: Hypothetical Substituent Effects on the Nitrobenzene Ring

Substituent (X)PositionElectronic EffectSteric EffectAnticipated SAR Outcome
-OCH₃paraElectron-donatingModerateMay decrease activity if reduction is key
-ClmetaElectron-withdrawingSmallCould enhance activity through electronic effects
-CF₃paraStrong electron-withdrawingModeratePotentially increased activity and metabolic stability
-C(CH₃)₃orthoElectron-donatingLargeLikely to decrease activity due to steric hindrance

Linker Chemistry and Conjugation Strategies

While the core scaffold of this compound is the primary focus, linker chemistry and conjugation strategies can be employed to attach this molecule to other moieties, such as targeting ligands or carrier molecules. The choice of linker is critical as it can influence the stability, solubility, and release characteristics of the conjugate.

Linkers can be designed to be stable under physiological conditions but cleavable in a specific biological environment, such as the low pH of a tumor or the presence of specific enzymes. This allows for the targeted delivery and release of the active compound. Common linker strategies include the use of ester, amide, or carbamate (B1207046) bonds, which can be hydrolyzed, or more sophisticated linkers that are sensitive to specific biological triggers.

For instance, a flexible linker like a polyethylene (B3416737) glycol (PEG) chain could be used to improve the solubility and pharmacokinetic profile of the compound. Alternatively, a rigid linker might be employed to maintain a specific distance and orientation between the this compound moiety and a conjugated partner. The thiomethylene bridge has been successfully used as a flexible linker in designing imidazole-based conjugates. researchgate.net

Elucidation of Chemical Determinants for Specific Molecular Interactions

Understanding the specific molecular interactions between this compound derivatives and their biological targets is paramount for rational drug design. This involves identifying the key chemical features of the molecule that are responsible for its binding affinity and selectivity.

The imidazole ring, being an electron-rich aromatic system with two nitrogen atoms, can participate in a variety of non-covalent interactions. nih.gov The N3 nitrogen, with its lone pair of electrons, can act as a hydrogen bond acceptor, while the N1-H (in the un-substituted parent imidazole) can be a hydrogen bond donor. The π-system of the imidazole ring can also engage in π-π stacking interactions with aromatic amino acid residues in a protein's active site.

Techniques such as X-ray crystallography of ligand-protein complexes, nuclear magnetic resonance (NMR) spectroscopy, and computational docking studies are invaluable for elucidating these interactions at an atomic level.

Rational Design of Analogs based on Computational and Mechanistic Insights

The integration of computational chemistry and mechanistic studies provides a powerful platform for the rational design of novel analogs of this compound with improved properties.

Computational approaches, such as Quantitative Structure-Activity Relationship (QSAR) studies, can be used to build mathematical models that correlate the structural features of a series of compounds with their biological activity. These models can then be used to predict the activity of new, untested analogs, thereby prioritizing synthetic efforts.

Molecular docking simulations can predict the binding mode and affinity of designed analogs within the active site of a target protein. This allows for the in-silico screening of virtual libraries of compounds and the identification of those with the most promising predicted binding characteristics. Furthermore, molecular dynamics (MD) simulations can provide insights into the dynamic behavior of the ligand-protein complex over time, helping to assess the stability of the predicted binding mode.

Mechanistic insights, such as understanding the role of bioreduction of the nitro group in the compound's activity, can also guide the design of new analogs. For example, if reduction is essential, modifications that enhance the reduction potential of the nitro group could lead to more potent compounds. Conversely, if the nitro group is associated with toxicity, bioisosteric replacements could be explored to mitigate this while retaining the desired biological activity.

Degradation Pathways and Environmental Transformation Studies of 4 1 Ethyl Imidazol 2 Yl Nitrobenzene

Photodegradation Mechanisms and Products

Photodegradation is a key abiotic process that can lead to the transformation of organic compounds in the environment. For nitroaromatic compounds, this process is often initiated by the absorption of ultraviolet (UV) radiation.

Studies on various nitroimidazole derivatives have shown that photodegradation in aqueous solutions typically follows first-order kinetics. researchgate.net The rate and efficiency of this process are influenced by factors such as the initial concentration of the compound, the pH of the solution, and the presence of natural organic matter. nih.gov For instance, the quantum yields for the photodegradation of several nitroimidazoles have been found to be very low, indicating a low efficiency of transformation upon direct absorption of light. nih.gov

The primary photodegradation mechanism for many nitroaromatic compounds involves the reduction of the nitro group. Another potential pathway is the cleavage of the bond between the nitro group and the aromatic ring. Theoretical studies on model nitroimidazole systems, such as 2-nitroimidazole (B3424786) and 4-nitroimidazole (B12731), suggest that upon UV excitation, a primary decomposition product is the nitric oxide (NO) molecule, formed through a nitro-nitrite isomerization on the excited state potential energy surface. nih.gov Competitive reaction mechanisms on the ground state potential energy surface include NO2 elimination. nih.gov

For 4-(1-Ethyl-imidazol-2-yl)-nitrobenzene, it can be hypothesized that photodegradation would proceed through similar pathways. The absorption of UV light could lead to the reduction of the nitro group to a nitroso, hydroxylamino, or amino group. Alternatively, cleavage of the C-NO2 bond could occur, or reactions involving the imidazole (B134444) ring could be initiated. The presence of the ethyl group on the imidazole ring may also influence the degradation pathway. The ultimate photodegradation products could range from hydroxylated derivatives to smaller, more oxidized fragments like organic acids and ammonia (B1221849). researchgate.net

Table 1: Potential Photodegradation Products of this compound (Hypothesized)

Precursor CompoundPotential Photodegradation ProductsPotential Mechanism
This compound4-(1-Ethyl-imidazol-2-yl)-nitrosobenzeneReduction of the nitro group
4-(1-Ethyl-imidazol-2-yl)-phenylhydroxylamineFurther reduction of the nitroso group
4-(1-Ethyl-imidazol-2-yl)-anilineComplete reduction of the nitro group
1-Ethyl-2-(4-nitrophenyl)imidazole-N-oxideOxidation of the imidazole ring
Nitric Oxide (NO) and 1-Ethyl-2-(4-hydroxyphenyl)imidazoleNitro-nitrite isomerization followed by NO release
Nitrogen Dioxide (NO2) and 1-Ethyl-2-phenylimidazoleCleavage of the C-NO2 bond
Smaller organic acids, ammoniaRing opening and further oxidation

Chemical Degradation under Various Environmental Conditions

The chemical degradation of this compound in the environment is expected to be influenced by conditions such as pH, temperature, and the presence of oxidizing or reducing agents. The electron-withdrawing nature of the nitro group generally makes the aromatic ring resistant to electrophilic attack and oxidative degradation. nih.gov

Under reducing conditions, which can be found in anoxic sediments and groundwater, the nitro group is susceptible to reduction. This can lead to the formation of the corresponding aniline (B41778) derivative, 4-(1-Ethyl-imidazol-2-yl)-aniline, through nitroso and hydroxylamine (B1172632) intermediates. The rate of this reduction would depend on the redox potential of the environment and the presence of electron donors.

In contrast, under strongly oxidizing conditions, such as those created by advanced oxidation processes (AOPs) involving hydroxyl radicals (•OH) or sulfate (B86663) radicals (SO4•−), degradation is more likely. nih.gov Theoretical studies on the degradation of metronidazole (B1676534), a nitroimidazole, have shown that •OH radicals can add to the imidazole ring, particularly at the carbon atom bonded to the nitro group. nih.gov This addition can initiate a series of reactions leading to ring opening and mineralization. nih.gov For this compound, a similar attack by hydroxyl radicals on either the benzene (B151609) or imidazole ring could occur, leading to the formation of hydroxylated intermediates and subsequent ring cleavage.

The stability of the imidazole ring itself can be affected by environmental conditions. Studies on the degradation of alkylated imidazoles have shown that they can undergo oxidation, leading to ring opening and the formation of smaller organic acids and amides. ntnu.no

Theoretical Modeling of Degradation Kinetics and Pathways

Theoretical modeling, often employing density functional theory (DFT), provides valuable insights into the mechanisms and kinetics of degradation reactions where experimental data is scarce.

For nitroaromatic compounds, theoretical studies can predict the most likely sites for radical attack and the energy barriers for different reaction pathways. A theoretical study on the degradation of metronidazole by •OH and SO4•− radicals identified that the addition of these radicals to the carbon atom attached to the nitro group is the most feasible initial reaction step. nih.gov Subsequent reactions were predicted to involve O2 addition, hydrogen abstraction, and bond breakage. nih.gov

Similarly, theoretical investigations into the decomposition of model nitroimidazoles have elucidated the role of conical intersections in the photodissociation mechanism, leading to the formation of nitric oxide. nih.gov These models can also predict the relative stability of different isomers and the bond dissociation energies, which are crucial for understanding thermal degradation pathways. nih.gov

For this compound, theoretical modeling could be employed to:

Calculate the electron density distribution to predict reactive sites.

Model the reaction pathways for photodegradation, including nitro-group reduction and ring cleavage.

Determine the activation energies for reactions with key environmental oxidants like •OH.

Predict the kinetic parameters for various degradation reactions.

Table 2: Predicted Rate Constants for the Reaction of Nitroaromatic Compounds with Hydroxyl Radicals (Illustrative)

CompoundPredicted Rate Constant (M⁻¹s⁻¹)Method
Nitrobenzene (B124822)3.0 x 10⁹Pulse radiolysis
Metronidazole1.69 x 10⁹ (with SO₄⁻•)DFT Calculation nih.gov
This compoundHypothesized to be in a similar rangePrediction based on structural similarity

Biotransformation Pathways (focus on chemical transformations, not biological effects)

Biotransformation by microorganisms is a significant pathway for the environmental degradation of many organic pollutants. For nitroaromatic compounds, the primary and most widely reported biotransformation is the reduction of the nitro group under anaerobic or microaerophilic conditions. nih.govcswab.org This process is catalyzed by nitroreductase enzymes. mdpi.com

The biotransformation of this compound would likely begin with the stepwise reduction of the nitro group to form 4-(1-Ethyl-imidazol-2-yl)-nitrosobenzene, then 4-(1-Ethyl-imidazol-2-yl)-phenylhydroxylamine, and finally 4-(1-Ethyl-imidazol-2-yl)-aniline. The resulting aromatic amine may be more susceptible to further degradation, such as ring cleavage by dioxygenase enzymes, although aromatic amines can also be persistent.

Studies on the metabolism of the nitroimidazole drug metronidazole show that it is metabolized in the liver via side-chain oxidation and glucuronide formation. The primary oxidation metabolite is 1-(2-hydroxyethyl)-2-hydroxymethyl-5-nitroimidazole. This suggests that for this compound, oxidation of the ethyl group could be a potential biotransformation pathway.

Furthermore, research on the biotransformation of another nitroimidazole, ronidazole, has indicated that the presence of microflora is not essential for the formation of persistent tissue residues, but it does influence the distribution of the drug, suggesting that microbial action plays a role in its transformation. nih.gov

Table 3: Potential Biotransformation Products of this compound (Hypothesized)

Precursor CompoundPotential Biotransformation ProductEnzymatic Process
This compound4-(1-Ethyl-imidazol-2-yl)-nitrosobenzeneNitroreductase
4-(1-Ethyl-imidazol-2-yl)-phenylhydroxylamineNitroreductase
4-(1-Ethyl-imidazol-2-yl)-anilineNitroreductase
4-(1-(1-Hydroxyethyl)-imidazol-2-yl)-nitrobenzeneCytochrome P450 monooxygenase
Ring-cleavage productsDioxygenase

Future Research Directions and Unexplored Avenues for 4 1 Ethyl Imidazol 2 Yl Nitrobenzene Research

Development of Advanced Spectroscopic Techniques for In Situ Characterization

Future investigations into 4-(1-Ethyl-imidazol-2-yl)-nitrobenzene will greatly benefit from the application and development of advanced spectroscopic techniques for in situ characterization. Techniques such as time-resolved and spatially-resolved in-situ spectroscopy can provide real-time insights into the dynamic processes involving this molecule. nih.gov Pump-probe spectroscopy, a time-resolved method, could be employed to initiate a reaction with a "pump" pulse and monitor the subsequent dynamics with a "probe" pulse, offering a window into the reaction kinetics and transient intermediates. nih.gov

Furthermore, ultrafast transient absorption spectroscopy (TAS) is a powerful tool to study the excess energy redistribution dynamics of nitroaromatic compounds. nih.gov By employing a pump pulse to excite the molecule and a white light continuum probe, researchers can track the excited-state dynamics from femtoseconds to microseconds. This would be invaluable for understanding the photophysics of this compound, including processes like intersystem crossing and internal conversion, which are characteristic of nitroaromatic compounds. researchgate.netnih.gov

Surface-Enhanced Raman Spectroscopy (SERS) offers another promising avenue for in-situ characterization, particularly for detecting and identifying trace amounts of nitroimidazole derivatives. oup.com This technique, often combined with chromatography (TLC-SERS), can provide highly sensitive and specific spectral fingerprints, which would be beneficial for monitoring the compound in complex matrices. oup.com

Exploration of Novel Synthetic Methodologies for Complex Derivatives

The synthesis of complex derivatives of this compound is crucial for systematically exploring its structure-activity relationships. Future research should focus on moving beyond traditional synthetic methods towards more efficient, sustainable, and versatile strategies. Recent advancements in imidazole (B134444) synthesis, such as multicomponent reactions, the use of novel catalysts (including magnetic porous nanospheres and nano-SiO2), and green chemistry approaches like microwave irradiation and solvent-free conditions, offer promising avenues. oup.comresearchgate.net

Transition metal-catalyzed reactions, employing catalysts based on copper and palladium, have shown great potential in improving the efficiency and selectivity of imidazole synthesis. oup.com These methods could be adapted to introduce a wide range of functional groups onto the this compound scaffold, allowing for the fine-tuning of its electronic and steric properties. Furthermore, the development of one-pot syntheses would streamline the production of derivatives, making them more accessible for further studies. researchgate.net

For the nitroaromatic component, innovative approaches such as three-component ring transformations of dinitropyridone can provide access to functionalized nitroanilines and nitropyridines that are otherwise difficult to obtain. nih.gov Additionally, recent progress in the reductive functionalization of nitro compounds using iron(salen) complexes presents an opportunity for chemoselective modifications, which could be instrumental in creating a diverse library of derivatives. nih.gov

Deeper Computational Insights into Excited State Dynamics and Reactivity

To complement experimental studies, deeper computational investigations into the excited state dynamics and reactivity of this compound are essential. Advanced computational methods like CASPT2//CASSCF and Time-Dependent Density Functional Theory (TD-DFT) can provide a detailed picture of the photophysical and photochemical pathways of nitroaromatic compounds. researchgate.netnih.gov These methods can be used to map out the potential energy surfaces of the excited states, identify key intermediates and transition states, and elucidate the mechanisms of processes such as intersystem crossing and photodissociation. researchgate.net

For instance, computational studies on nitrobenzene (B124822) have revealed intricate decay paths along both singlet and triplet manifolds, offering explanations for its complex photochemistry. researchgate.net Similar investigations on this compound could predict its photostability and potential photochemical byproducts. Furthermore, TD-DFT calculations can be employed to understand the excited state intramolecular proton transfer (ESIPT) in imidazole-based systems, a process that is crucial for the functionality of many fluorescent probes and photosensitizers. nih.gov

Computational NMR spectroscopy, another powerful tool, can aid in the structural elucidation of novel derivatives and provide insights into their electronic properties. By combining these computational approaches, a comprehensive theoretical framework can be established to guide the rational design of new molecules with tailored photophysical and photochemical properties.

Design of Stimuli-Responsive Chemical Systems Incorporating the this compound Scaffold

The unique electronic properties of the imidazole and nitrobenzene moieties make the this compound scaffold a promising candidate for the development of stimuli-responsive chemical systems. The imidazole ring, with its pKa in a physiologically relevant range, can be exploited to create pH-responsive materials. oup.com For example, polymers grafted with imidazole derivatives have been shown to exhibit pH-sensitive phase transitions, making them suitable for applications in intracellular drug delivery.

Furthermore, the imidazole moiety can be functionalized to respond to other stimuli, such as CO2. researchgate.net Imidazole-containing materials have been developed that undergo a reversible hydrophobic-to-hydrophilic transition upon CO2 bubbling, leading to the formation of self-assembled nanoparticles. researchgate.net This CO2-responsiveness could be harnessed for targeted drug delivery or the development of smart materials.

The nitroaromatic group, on the other hand, is known for its ability to quench fluorescence through photoinduced electron transfer (PET). scielo.br This property can be utilized in the design of "turn-off" fluorescent sensors for various analytes. scielo.br By integrating the this compound scaffold into larger molecular architectures, it may be possible to create multi-stimuli responsive systems that react to changes in pH, CO2 concentration, and the presence of specific analytes.

Investigations into Interface Chemistry and Material Science Applications (e.g., as chemical sensors, as mentioned for related compounds)

The exploration of the interface chemistry and material science applications of this compound and its derivatives holds significant promise. The imidazole moiety is known for its ability to coordinate with metal ions and interact with various organic molecules, making it an excellent recognition element in chemical sensors. mdpi.com Imidazole-based fluorescent chemosensors have been developed for the detection of a wide range of analytes, including metal cations, anions, and small organic molecules. bohrium.comunigoa.ac.in

The nitroaromatic group can also be exploited for sensing applications. For instance, graphene-based chemical sensors have demonstrated high sensitivity and selectivity for the detection of nitrobenzene vapors. rsc.org By immobilizing this compound or its derivatives on surfaces or incorporating them into nanomaterials, novel sensors with enhanced performance could be fabricated.

Beyond sensing, these compounds could find applications in other areas of material science. For example, imidazole derivatives are being investigated for the development of sustainable materials, such as thermally stable and ionically conductive polymers. oup.com The unique optical and electronic properties of this compound could also be harnessed in the design of novel optoelectronic materials.

Expanding the Scope of Mechanistic Chemical Biology Investigations for Related Compounds

Expanding the scope of mechanistic chemical biology investigations of compounds related to this compound could reveal new therapeutic and diagnostic opportunities. Nitroimidazole derivatives are a well-established class of antibiotics and antiprotozoal agents, and their biological activity is intrinsically linked to the reductive activation of the nitro group. researchgate.net Under hypoxic conditions, such as those found in solid tumors and anaerobic bacteria, the nitro group can be reduced by nitroreductase enzymes to form cytotoxic radical anions and other reactive intermediates that damage DNA and other macromolecules. nih.govresearchgate.netnih.gov

This hypoxia-selective activation has led to the development of nitroimidazole-based hypoxia-activated prodrugs (HAPs) for cancer therapy. researchgate.netnih.govnih.gov These prodrugs are designed to release a potent cytotoxic agent specifically in the hypoxic regions of tumors, thereby minimizing side effects on healthy tissues. nih.govnih.gov Future research could focus on designing and evaluating derivatives of this compound as novel HAPs.

Furthermore, the activity of nitroreductases is elevated in many cancer cells, providing a target for diagnostic probes. nih.gov Ratiometric fluorescent molecules that are sensitive to nitroreductase activity have been developed for cancer cell imaging. nih.gov By functionalizing the this compound scaffold with appropriate fluorophores, new probes for detecting and imaging nitroreductase activity in biological systems could be created. A deeper understanding of the interactions between these compounds and biological systems at a molecular level will be crucial for advancing their application in medicine.

Q & A

Basic: What are the common synthetic routes for 4-(1-Ethyl-imidazol-2-yl)-nitrobenzene, and how are reaction conditions optimized?

The compound is typically synthesized via alkylation of 4-(imidazol-2-yl)-nitrobenzene with ethyl iodide under mild conditions. A key method involves nucleophilic substitution where the imidazole nitrogen reacts with ethyl iodide in a polar aprotic solvent (e.g., DMF) at 60–80°C for 6–12 hours . Optimization includes controlling stoichiometry (1:1.2 molar ratio of imidazole to alkylating agent) and using catalysts like potassium carbonate to enhance yield. Purity is ensured via column chromatography (silica gel, ethyl acetate/hexane eluent) .

Advanced: How can discrepancies in spectroscopic data (e.g., NMR vs. X-ray) be resolved during structural validation?

Discrepancies may arise from dynamic processes (e.g., tautomerism) or crystal packing effects. For crystallographic validation, SHELX programs (e.g., SHELXL) refine structures against high-resolution data, addressing thermal motion and disorder . NMR chemical shifts (particularly for imidazole protons) should be compared with computed spectra (DFT methods) to identify tautomeric forms. Cross-validation using 2D NMR (HSQC, NOESY) and X-ray diffraction is critical .

Basic: What spectroscopic techniques are most effective for characterizing this compound?

  • NMR : 1H^1H NMR identifies imidazole protons (δ 7.5–8.2 ppm) and ethyl group signals (δ 1.2–1.4 ppm for CH3_3, δ 4.0–4.2 ppm for CH2_2). 13C^{13}C NMR confirms nitrophenyl (C-NO2_2 ~148 ppm) and imidazole carbons .
  • IR : Strong NO2_2 asymmetric stretch (~1520 cm1^{-1}) and imidazole C=N (~1600 cm1^{-1}) .
  • MS : Molecular ion peak at m/z 231 [M+^+] with fragmentation patterns reflecting ethyl and nitro groups .

Advanced: How does the nitro group influence the compound’s reactivity in cross-coupling reactions?

The nitro group acts as an electron-withdrawing group, directing electrophilic substitution to the meta position and stabilizing intermediates in Suzuki-Miyaura couplings. However, it can hinder palladium catalyst activity. Strategies include using Pd(OAc)2_2 with SPhos ligand in toluene/water at 100°C to achieve coupling with aryl boronic acids. Post-reduction of the nitro group to NH2_2 (H2_2, Pd/C) enables further functionalization .

Basic: What are the recommended safety protocols for handling this compound in the lab?

  • PPE : Nitrile gloves, lab coat, and safety goggles.
  • Ventilation : Use fume hoods due to potential dust inhalation.
  • Storage : In airtight containers at –20°C, away from reducing agents (risk of nitro group decomposition) .

Advanced: How can computational methods predict the compound’s bioactivity against specific enzyme targets?

Molecular docking (AutoDock Vina) and MD simulations (AMBER) model interactions with targets like cytochrome P450 or kinases. The imidazole ring’s π-π stacking with aromatic residues and nitro group’s hydrogen bonding are key. QSAR models using Hammett constants (σNO2_{NO2} = 1.27) predict electron-deficient regions for electrophilic attack .

Basic: What solvents and conditions are optimal for recrystallization?

Use ethanol/water (7:3 v/v) at 60°C with slow cooling to 4°C. Crystals form as yellow needles. Alternative: Dichloromethane/hexane diffusion method for high-purity single crystals suitable for X-ray analysis .

Advanced: What strategies address low yields in large-scale alkylation reactions?

  • Catalyst Optimization : Switch from K2_2CO3_3 to Cs2_2CO3_3 for better solubility in DMF.
  • Microwave Synthesis : Reduce reaction time (30 min at 100°C) with 20% higher yield .
  • In Situ Monitoring : Use FT-IR to track imidazole N-alkylation progress .

Basic: How is the compound’s stability assessed under varying pH conditions?

Stability studies (HPLC monitoring) show degradation at pH < 2 (nitro group reduction) and pH > 10 (imidazole ring hydrolysis). Store in neutral buffers (pH 6–8) at 4°C for long-term stability .

Advanced: What mechanistic insights explain unexpected byproducts in imidazole alkylation?

Competing N3-alkylation (vs. N1) occurs due to steric hindrance from the ethyl group. 1H^1H-15N^{15}N HMBC NMR identifies alkylation sites. Mitigate by pre-complexing imidazole with ZnCl2_2 to direct N1 selectivity .

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